molecular formula C19H15Cl2N3O2 B1665847 CCMI CAS No. 917837-54-8

CCMI

Cat. No.: B1665847
CAS No.: 917837-54-8
M. Wt: 388.2 g/mol
InChI Key: VMAKIACTLSBBIY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVL-3288 is a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. This compound has been studied for its potential therapeutic effects, particularly in the context of cognitive enhancement and neuroprotection. AVL-3288 is unique in that it enhances the receptor’s response to its endogenous ligand, acetylcholine, without directly activating the receptor itself .

Biochemical Analysis

Biochemical Properties

AVL-3288 interacts with the alpha7 nicotinic acetylcholine receptor (nα7), a type of protein that plays a crucial role in the transmission of signals in the nervous system . As a positive allosteric modulator, AVL-3288 enhances the receptor’s response to its endogenous ligand, acetylcholine . This interaction is thought to be beneficial in conditions like schizophrenia, where there is a deficiency in the functioning of nα7 .

Cellular Effects

In cellular processes, AVL-3288 has been shown to influence cell function by modulating the activity of the nα7 receptor . This modulation can impact various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of AVL-3288 involves its interaction with the nα7 receptor . As a PAM, AVL-3288 does not directly activate the receptor. Instead, it enhances the receptor’s response to acetylcholine, the natural ligand of the nα7 receptor . This can lead to an increase in the receptor’s activity, which may have therapeutic benefits in conditions associated with nα7 dysfunction .

Temporal Effects in Laboratory Settings

Studies have shown that AVL-3288 can have sustained effects on cognitive performance after repeated administration .

Dosage Effects in Animal Models

In animal models, the effects of AVL-3288 have been shown to vary with different dosages . For example, one study found that AVL-3288 improved learning and memory performance in rats after traumatic brain injury at certain dosages .

Metabolic Pathways

As a modulator of the nα7 receptor, it is likely that AVL-3288 interacts with the cholinergic system, which involves the neurotransmitter acetylcholine

Transport and Distribution

The transport and distribution of AVL-3288 within cells and tissues are not well characterized. Given its role as a modulator of the nα7 receptor, it is likely that AVL-3288 is distributed in areas where these receptors are present .

Subcellular Localization

As a modulator of the nα7 receptor, it is likely that AVL-3288 localizes to areas where these receptors are present

Preparation Methods

The synthesis of AVL-3288 involves several key steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve high-throughput screening techniques to optimize yield and purity .

Chemical Reactions Analysis

AVL-3288 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different set of products compared to reduction .

Scientific Research Applications

AVL-3288 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying allosteric modulation of receptors. In biology, AVL-3288 is used to investigate the role of alpha7 nicotinic acetylcholine receptors in cognitive processes and neuroprotection. In medicine, it has been evaluated for its potential to improve cognitive function in conditions such as schizophrenia and traumatic brain injury. Industrial applications include its use in high-throughput screening assays to identify new therapeutic agents .

Comparison with Similar Compounds

AVL-3288 is compared with other positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor, such as AVL-3288, AVL-3288, and AVL-3288. While these compounds share a similar mechanism of action, AVL-3288 is unique in its specific binding affinity and pharmacokinetic profile. This uniqueness makes AVL-3288 a valuable tool for studying the therapeutic potential of alpha7 nicotinic acetylcholine receptor modulation .

Properties

IUPAC Name

(Z)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKIACTLSBBIY-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)/C(=C/NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917837-54-8
Record name AVL-3288
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917837548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVL-3288
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA80VAX4WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of AVL-3288?

A1: AVL-3288 targets the α7 nicotinic acetylcholine receptor (α7 nAChR) .

Q2: How does AVL-3288 interact with α7 nAChRs?

A2: AVL-3288 acts as a positive allosteric modulator of α7 nAChRs, enhancing the receptor's response to acetylcholine, its natural neurotransmitter .

Q3: What are the downstream effects of AVL-3288's interaction with α7 nAChRs?

A3: AVL-3288 binding to α7 nAChRs enhances receptor currents. This leads to improvements in cognitive function in both healthy individuals and animal models, and has shown potential in mitigating cognitive impairments following traumatic brain injury (TBI) .

Q4: What is the molecular formula and weight of (Z)-3-(4-Chloroanilino)-N-(4-chlorophenyl)-2-(3-methylisoxazol-5-yl)prop-2-enamide?

A4: The provided research excerpts do not specify the molecular formula or weight of AVL-3288. This information would require consultation with chemical databases or the compound's manufacturer.

Q5: Is there any spectroscopic data available for AVL-3288?

A5: The provided research excerpts do not include spectroscopic data for AVL-3288.

Q6: Has the material compatibility, stability, catalytic properties, or computational modeling of AVL-3288 been studied?

A6: The research excerpts primarily focus on AVL-3288's effects on cognitive function and its interaction with α7 nAChRs. Information on these other aspects would require further investigation.

Q7: Are there any studies examining how structural modifications to AVL-3288 affect its activity, potency, and selectivity?

A7: The provided research excerpts do not delve into SAR studies for AVL-3288.

Q8: What is known about the stability, formulation, SHE regulations, and PK/PD profile of AVL-3288?

A8: The research excerpts focus primarily on AVL-3288's in vivo efficacy in animal models. Further research would be needed to provide information on these topics.

Q9: What in vitro and in vivo studies have been conducted on AVL-3288?

A9: Preclinical studies using adult male Sprague Dawley rats demonstrated that AVL-3288 administration improved learning and memory performance after TBI. These studies involved behavioral tasks such as fear conditioning and the Morris water maze. Notably, AVL-3288 rescued deficits in water maze retention and working memory .

Q10: Did AVL-3288 demonstrate any effects on hippocampal synaptic plasticity?

A10: Yes, application of AVL-3288 to hippocampal slices derived from rats three months post-TBI rescued deficits in basal synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.